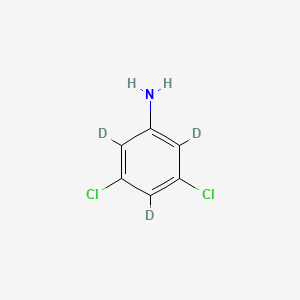

3,5-Dichloroaniline-2,4,6-d3

Description

Contextual Significance of Halogenated Anilines in Environmental and Biochemical Systems

Halogenated anilines, a class of aromatic amines containing one or more halogen atoms, are of significant interest due to their widespread presence and potential impact on environmental and biological systems. ekb.eg These compounds are used as intermediates in the synthesis of a variety of products, including dyes, pesticides, pharmaceuticals, and cosmetics. mdpi.com As a result of industrial discharge and the degradation of parent compounds like azo dyes and pesticides, halogenated anilines can be released into the environment, where they are recognized as persistent and toxic contaminants. mdpi.comtandfonline.com Their solubility in water makes them potential groundwater contaminants, necessitating monitoring and understanding their fate in aqueous environments. tandfonline.com

Some halogenated anilines have been identified as having the potential to disrupt endocrine function and may be genotoxic, mutagenic, and carcinogenic. ekb.egmdpi.com The presence of halogen atoms often makes these compounds resistant to biodegradation. ekb.eg However, some microorganisms have demonstrated the ability to degrade halogenated anilines, typically through processes like reductive dichlorination and microbial mineralization. ekb.egmdpi.com The study of these degradation pathways is crucial for developing bioremediation strategies to mitigate their environmental impact. ekb.eg For instance, 3,5-dichloroaniline (B42879) (3,5-DCA) is a known metabolite of the fungicides vinclozolin (B1683831) and iprodione (B1672158) and is considered an endocrine-disrupting chemical. researchgate.net Research has also surprisingly revealed that some trihalogenated anilines, previously thought to be purely synthetic, are also produced by algae. rsc.org

Role of Stable Isotope Labeling in Mechanistic and Quantitative Chemical Biology Research

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.comcreative-proteomics.comsilantes.com This "labeling" creates a molecular tag that allows researchers to track the movement, transformation, and interactions of these compounds within biological, chemical, or environmental systems without altering their chemical properties. silantes.comthermofisher.comwikipedia.org The key advantage of stable isotopes is their non-radioactive nature, which makes them safe for a wide range of applications, including long-term metabolic studies. creative-proteomics.comsilantes.com

The primary methods for detecting these labeled compounds are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between the labeled and unlabeled molecules based on their mass or nuclear spin properties, respectively. silantes.comwikipedia.org

Key applications of stable isotope labeling in research include:

Mechanistic and Kinetic Studies: The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect. This effect is a valuable tool for studying reaction mechanisms. symeres.com

Metabolic Flux Analysis: By introducing a labeled compound into a biological system, researchers can trace its path through various metabolic pathways, providing insights into cellular metabolism and biochemical processes. creative-proteomics.comwikipedia.org

Quantitative Analysis: Isotope dilution mass spectrometry, a technique that uses isotopically labeled compounds as internal standards, allows for the precise and accurate quantification of molecules in complex samples. symeres.comcreative-proteomics.com This is crucial for applications in proteomics, metabolomics, environmental analysis, and drug metabolism studies. symeres.comcreative-proteomics.com

Drug Metabolism and Pharmacokinetics (DMPK): Deuterium labeling can be used to study the metabolic fate of drugs, their bioavailability, and potential interactions. symeres.com The introduction of deuterium can sometimes alter the pharmacokinetic properties of a drug, for example, by reducing its rate of clearance. symeres.com

Specific Research Utility of Deuterated 3,5-Dichloroaniline Analogs (e.g., 3,5-Dichloroaniline-2,4,6-d3)

This compound (B1144085) is a deuterated analog of 3,5-dichloroaniline. uni-freiburg.declearsynth.com In this specific molecule, the hydrogen atoms at positions 2, 4, and 6 of the aniline (B41778) ring have been replaced with deuterium. clearsynth.compharmaffiliates.com This isotopic labeling makes it a valuable tool, particularly as an internal standard in analytical chemistry.

For instance, in a study developing a method for the trace analysis of aniline derivatives in groundwater, this compound was used as an internal standard for liquid chromatography-tandem mass spectrometry (LC/MS-MS). tandfonline.com The use of a deuterated internal standard that is structurally very similar to the analyte of interest (in this case, various chloroanilines) helps to correct for variations in sample preparation and instrument response, leading to more accurate and reliable quantification. creative-proteomics.com

The synthesis of such regioselectively deuterated anilines can be achieved through various methods. One approach involves microwave-assisted heating of an anilinium hydrochloride in the presence of deuterium oxide (D₂O) and a catalytic amount of acid. acs.org Other methods for preparing deuterated anilines include using molybdenum carbonyl as a reductant and catalyst with D₂O as the deuterium source, or through palladium-catalyzed hydrogen-deuterium exchange reactions. rsc.orgmdpi.com The ability to synthesize specifically labeled anilines like this compound is crucial for their application in research. researchgate.net

Below is a table summarizing the key properties of the parent compound, 3,5-dichloroaniline, and its deuterated analog.

| Property | 3,5-Dichloroaniline | This compound |

| Chemical Formula | C₆H₅Cl₂N wikipedia.org | C₆H₂D₃Cl₂N clearsynth.com |

| Molar Mass | 162.01 g/mol wikipedia.org | 165.03 g/mol clearsynth.compharmaffiliates.com |

| CAS Number | 626-43-7 wikipedia.org | 1219795-03-5 clearsynth.com |

| Appearance | Colorless solid wikipedia.org | Not available |

| Melting Point | 51–53 °C wikipedia.org | Not available |

| Boiling Point | 260 °C wikipedia.org | Not available |

| Primary Use in Research | Precursor to fungicides wikipedia.org | Internal standard for analytical quantification tandfonline.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H5Cl2N |

|---|---|

Molecular Weight |

165.03 g/mol |

IUPAC Name |

3,5-dichloro-2,4,6-trideuterioaniline |

InChI |

InChI=1S/C6H5Cl2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2/i1D,2D,3D |

InChI Key |

UQRLKWGPEVNVHT-CBYSEHNBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment of 3,5 Dichloroaniline 2,4,6 D3

Strategies for Deuterium (B1214612) Incorporation at Aromatic Ring Positions

The incorporation of deuterium into aromatic rings can be achieved through various methods, including acid- or base-catalyzed hydrogen-deuterium exchange (H/D exchange) and metal-catalyzed reactions. nih.govresearchgate.net The choice of method depends on the substrate's reactivity, the desired level of deuteration, and the required regioselectivity.

Controlled Isotopic Exchange Procedures

Direct hydrogen-deuterium (H/D) exchange on the aromatic ring is another viable strategy for isotopic labeling. nih.govnih.gov This can be achieved under acidic or basic conditions, or through transition metal catalysis.

Acid-Catalyzed Exchange: Strong deuterated acids can facilitate the electrophilic substitution of hydrogen with deuterium on aromatic rings. However, this method often lacks regioselectivity, especially in molecules with multiple activating or deactivating groups. nih.gov

Base-Catalyzed Exchange: Base-catalyzed H/D exchange is effective for protons with sufficient acidity. nih.gov For aromatic protons, this typically requires strong bases or activating groups that increase the C-H bond's acidity. Weak bases like potassium carbonate (K₂CO₃), sometimes in the presence of a crown ether, can be used for selective deuteration, particularly when a directing group, such as a bromide, is present. osti.gov

Metal-Catalyzed Exchange: Transition metals like platinum, palladium, and iridium are effective catalysts for H/D exchange reactions using D₂O as the deuterium source. researchgate.netatlanchimpharma.com Platinum catalysts, in particular, show a higher tendency for deuterating aromatic positions compared to palladium, which often prefers aliphatic sites. researchgate.net These reactions are typically performed under a hydrogen or deuterium gas atmosphere. researchgate.netatlanchimpharma.com

Precursor Synthesis for 3,5-Dichloroaniline-2,4,6-d3 (B1144085)

The synthesis of this compound relies on the availability of a suitable precursor, most commonly 3,5-dichloronitrobenzene (B1666198).

Synthetic Routes from 3,5-Dichloronitrobenzene

The unlabeled compound, 3,5-dichloroaniline (B42879), is produced by the hydrogenation of 3,5-dichloronitrobenzene. wikipedia.org For the deuterated analog, the synthesis would logically start from a deuterated version of 3,5-dichloronitrobenzene or introduce deuterium at a later stage. A plausible route involves the catalytic reduction of 3,5-dichloronitrobenzene-2,4,6-d₃.

The synthesis of 3,5-dichloronitrobenzene itself can be achieved through various methods, such as the diazotization of 2,6-dichloro-p-nitroaniline followed by denitrification. google.com

The subsequent reduction of the nitro group in a deuterated 3,5-dichloronitrobenzene precursor would yield the target molecule, this compound. The key is to use reduction conditions that preserve the deuterium labels. Catalytic hydrogenation using a catalyst like palladium on carbon in a suitable solvent is a standard method. psu.edugoogle.com

Multi-step Preparative Methods for Structural Analogs

The synthesis of structural analogs, such as other deuterated dichloroanilines, provides insight into the methodologies applicable to this compound. For example, the synthesis of [3,4,6-²H₃]-2,5-dichloroaniline has been reported starting from p-dichlorobenzene-d₄. psu.edu This precursor is first nitrated to yield [3,4,6-²H₃]-2,5-dichloronitrobenzene, which is then subjected to Pd/C-catalyzed hydrogenation under acidic conditions to give the desired deuterated aniline (B41778). psu.edu This highlights a reliable strategy: nitration of a deuterated precursor followed by selective reduction.

Another example is the synthesis of 3,5-dichloro-2,4-difluoroaniline, which involves the chlorination and fluorination of a nitrobenzene (B124822) derivative, followed by reduction. google.comgoogle.com These multi-step sequences demonstrate the versatility of using substituted nitrobenzenes as key intermediates for preparing complex aniline derivatives.

Purification and Isotopic Purity Assessment of this compound

After synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and the catalyst. Standard purification techniques include recrystallization, distillation, and column chromatography. researchgate.net For anilines, purification might also involve an acid wash to remove any unreacted starting amine, followed by neutralization and extraction. psu.edu

Assessing the isotopic purity of the final product is a critical step. This is typically accomplished using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and confirm the incorporation of deuterium atoms. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound. psu.eduepa.gov The relative intensities of the isotopic peaks can be used to calculate the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to verify the positions of deuterium incorporation. The disappearance or significant reduction of signals corresponding to the protons at the 2, 4, and 6 positions of the aromatic ring confirms successful deuteration. ²H NMR can also be used to directly observe the deuterium signals.

The chemical purity is often reported alongside the isotopic purity (e.g., 98 atom % D, min 98% Chemical Purity). lgcstandards.com

Table 2: Analytical Data for this compound

| Property | Value | Reference |

|---|---|---|

| Analyte Name | 3,5-Dichloroaniline D3 (Ring D3) | lgcstandards.com |

| Unlabelled CAS Number | 626-43-7 | wikipedia.orglgcstandards.com |

| Chemical Formula | C₆H₂D₃Cl₂N | lgcstandards.com |

| Molecular Weight | 163.999 | lgcstandards.com |

| Isotopic Purity | 98 atom % D | lgcstandards.com |

| Chemical Purity | min 98% | lgcstandards.com |

| InChI Key | UQRLKWGPEVNVHT-UHFFFAOYSA-N | nih.gov |

| SMILES | [2H]c1c(N)c([2H])c(Cl)c([2H])c1Cl | lgcstandards.com |

Advanced Analytical Characterization and Quantitative Applications of 3,5 Dichloroaniline 2,4,6 D3

Isotope Dilution Mass Spectrometry (IDMS) Applications

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative results. The use of stable, isotopically labeled compounds, such as 3,5-Dichloroaniline-2,4,6-d3 (B1144085), is central to this methodology. By spiking a sample with a known amount of the deuterated standard, which is chemically identical to the analyte of interest (the non-labeled 3,5-dichloroaniline), analysts can correct for sample loss during preparation and variations in instrument response.

Quantification in Complex Environmental and Biological Matrices

The quantification of trace-level contaminants in complex samples like soil, groundwater, or human urine is a significant analytical challenge. nih.gov Matrix components can interfere with the analysis, causing signal suppression or enhancement, which leads to inaccurate results. The use of this compound as an internal standard in IDMS effectively mitigates these matrix effects. tandfonline.com Because the deuterated standard and the native analyte co-elute chromatographically and have nearly identical chemical properties, they experience the same degree of matrix interference. By measuring the ratio of the native analyte to the deuterated standard, accurate quantification can be achieved regardless of sample loss during extraction or signal fluctuations in the mass spectrometer. This approach has been successfully applied to determine dichloroaniline levels in human urine as markers for exposure to certain pesticides and in groundwater samples from industrial sites. nih.govtandfonline.com

Role as Internal Standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

In LC-MS/MS analysis, deuterated analogues are considered the gold standard for internal standards. chromforum.orgscispace.com this compound is ideally suited for this role in methods developed for the simultaneous quantification of multiple aniline (B41778) derivatives. tandfonline.comd-nb.info Its key advantages include:

Correction for Ionization Variability: The efficiency of the electrospray ionization (ESI) process can fluctuate. Since this compound has the same ionization efficiency as the non-labeled analyte, it accurately corrects for these variations. scispace.com

Chromatographic Co-elution: While deuterium (B1214612) substitution can sometimes lead to a slight shift in retention time, for practical purposes, the labeled and unlabeled compounds elute very closely. chromforum.org This ensures that both compounds experience the same matrix effects at the same time.

Distinct Mass-to-Charge (m/z) Ratio: The three deuterium atoms give the molecule a mass that is 3 Daltons higher than the native analyte, allowing the mass spectrometer to distinguish clearly between the analyte and the internal standard.

A typical LC-MS/MS method would monitor specific mass transitions for both the analyte and the standard to ensure selectivity and accurate quantification.

Table 1: Example Mass Transitions for 3,5-Dichloroaniline (B42879) and its Deuterated Standard in LC-MS/MS This table contains representative data for illustrative purposes.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Application |

|---|---|---|---|

| 3,5-Dichloroaniline | 162.0 | 127.0 | Analyte Quantification |

| This compound | 165.0 | 130.0 | Internal Standard |

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

Similar to its role in LC-MS/MS, this compound is a highly effective internal standard for GC-MS analysis. tandfonline.comd-nb.info In many GC-MS methods, derivatization is required to improve the volatility and chromatographic behavior of polar analytes like anilines. nih.gov A deuterated internal standard is invaluable in this context as it corrects for inconsistencies in derivatization efficiency, variability in injection volume, and potential degradation in the hot injector port. The standard's chemical similarity to the analyte ensures that it behaves identically throughout the entire analytical process, from sample preparation to detection, thereby improving the precision and accuracy of the final results. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Tracking

Deuterium (²H) NMR spectroscopy is a powerful technique that directly observes the deuterium nucleus. wikipedia.org Given its low natural abundance (about 0.016%), ²H NMR spectra are essentially background-free, making the technique highly specific for tracking isotopically labeled compounds. wikipedia.orgnih.gov

Deuterium NMR in Metabolic Flux Analysis and Reaction Monitoring

Deuterium NMR is a versatile tool for monitoring the progress of chemical reactions and studying metabolic pathways. nih.govrsc.orgrsc.org By using a deuterated reactant like this compound, the course of a reaction can be followed in real-time by observing the disappearance of its characteristic ²H NMR signal and the concurrent appearance of new signals corresponding to deuterated products. rsc.org This provides valuable kinetic information without the need for chromatographic separation.

In metabolic studies, deuterated substrates are administered to biological systems to trace their metabolic fate. umn.edunih.gov While 3,5-dichloroaniline is a metabolite of certain pesticides rather than a primary metabolic substrate, ²H NMR could be employed to study its further degradation or biotransformation pathways in microorganisms or environmental systems. nih.gov Observing the changes in the deuterium spectrum over time would reveal the formation of subsequent metabolites, providing insight into the mechanisms of biodegradation. nih.gov

Structural Elucidation and Isotopic Purity Confirmation

NMR spectroscopy is essential for confirming the identity and quality of isotopically labeled standards. sigmaaldrich.com For this compound, NMR is used to verify two critical parameters:

Structural Integrity and Labeling Position: ¹H NMR would show the absence of signals for the protons at the 2, 4, and 6 positions of the aromatic ring, confirming successful deuteration at these specific sites. magritek.com Concurrently, ²H NMR will show a distinct signal confirming the presence of deuterium on the aromatic ring. wikipedia.orgsigmaaldrich.com

Isotopic Purity: Quantitative ²H NMR can be used to determine the isotopic enrichment, or the percentage of molecules that have been successfully deuterated. sigmaaldrich.com This is a crucial quality control parameter, as the accuracy of the IDMS method relies on knowing the precise concentration and purity of the internal standard.

Table 2: Representative NMR Data for Isotopic Purity Confirmation This table contains representative data for illustrative purposes.

| Analytical Technique | Parameter Measured | Typical Result | Conclusion |

|---|---|---|---|

| ¹H NMR | Integration of residual H-2, H-4, H-6 signals | < 2% | Confirms high degree of deuteration |

| ²H NMR | Signal at aromatic chemical shift | Present | Confirms presence of deuterium label |

| Mass Spectrometry | Isotopic distribution analysis | > 98 atom % D | Quantifies isotopic enrichment |

Chromatographic Techniques for Separation and Pre-concentration

The accurate quantification of this compound in complex matrices, such as environmental and biological samples, necessitates robust separation and pre-concentration techniques. Chromatographic methods, particularly when coupled with mass spectrometry, are pivotal in achieving the required selectivity and sensitivity. Effective sample preparation is a critical prerequisite to minimize matrix interference and enrich the analyte of interest.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are foundational techniques for the isolation and concentration of this compound from aqueous and solid samples. The choice of method is contingent on the sample matrix, the required level of clean-up, and the desired concentration factor.

A notable application of LLE is in the analysis of 3,5-dichloroaniline (as a biomarker for certain fungicides) in human urine. In this methodology, urine samples undergo basic hydrolysis to convert metabolites and conjugates back to the parent aniline. Following hydrolysis, the 3,5-dichloroaniline is extracted from the aqueous phase into an immiscible organic solvent, such as toluene. This process effectively separates the analyte from water-soluble matrix components.

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is a type of dispersive solid-phase extraction (d-SPE), has been successfully employed for the simultaneous determination of 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline in complex food matrices like chives. mdpi.comresearchgate.netnih.gov This approach involves an initial extraction with an organic solvent, followed by a clean-up step using a combination of sorbents. Acetonitrile has been identified as an effective extraction solvent for these compounds. mdpi.comresearchgate.netnih.gov For the clean-up of the extract, a combination of graphitized carbon black (GCB) and primary secondary amine (PSA) has proven to be satisfactory. mdpi.comresearchgate.netnih.gov GCB is adept at removing pigments and sterols, while PSA effectively removes organic acids, sugars, and fatty acids. mdpi.com

The following table summarizes key parameters for these extraction methodologies. While these methods were developed for the non-deuterated 3,5-dichloroaniline, they are directly applicable to its deuterated isotopologue, this compound, as the isotopic labeling does not significantly alter its chemical extraction properties.

| Parameter | Liquid-Liquid Extraction (Urine) | Dispersive Solid-Phase Extraction (QuEChERS - Chives) |

| Extraction Solvent | Toluene | Acetonitrile mdpi.comresearchgate.netnih.gov |

| Purification Agent | Not applicable | Graphitized Carbon Black (GCB) + Primary Secondary Amine (PSA) mdpi.comresearchgate.netnih.gov |

| Eluting Agent | Not applicable | Acetonitrile + Toluene (4:1, v/v) mdpi.comresearchgate.netnih.gov |

| Pre-treatment | Basic Hydrolysis | Homogenization |

Optimization of Chromatographic Resolution for Isomers and Metabolites

Achieving adequate chromatographic resolution is paramount when analyzing this compound, particularly for its separation from structural isomers and potential metabolites. The structural isomer, 3,4-dichloroaniline, is a common co-contaminant and metabolite of different parent compounds, making their baseline separation essential for unambiguous quantification. mdpi.comresearchgate.netnih.gov

High-performance liquid chromatography (HPLC), especially when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for this purpose. The optimization of chromatographic conditions, including the stationary phase, mobile phase composition, and gradient elution, is critical. A sensitive HPLC-MS/MS method has been developed for the simultaneous determination of 3,4-dichloroaniline and 3,5-dichloroaniline. mdpi.comresearchgate.netnih.gov In this method, a reversed-phase column is typically used, and separation is achieved through a gradient elution program. The retention time for 3,5-dichloroaniline has been reported to be approximately 3.851 minutes under specific chromatographic conditions, distinguishing it from the 3.352-minute retention time of 3,4-dichloroaniline. researchgate.net

Furthermore, understanding the metabolic fate of 3,5-dichloroaniline is crucial for comprehensive exposure assessment. In vitro studies using isolated kidney cells have identified key metabolites. The biotransformation of 3,5-dichloroaniline can lead to the formation of compounds such as 3,5-dichlorochloroacetanilide (3,5-DCAA) and 3,5-dichloronitrobenzene (B1666198) (3,5-DCNB). The chromatographic separation of the parent compound from these metabolites is essential for metabolic studies.

The table below presents research findings on the chromatographic separation of 3,5-dichloroaniline from its isomer and identified metabolites. The application of this compound as an internal standard in such assays is critical for accurate quantification, as it co-elutes with the native analyte, correcting for matrix effects and variations in instrument response.

| Compound | Retention Time (min) | Analytical Technique |

| 3,4-Dichloroaniline (Isomer) | 3.352 researchgate.net | HPLC-MS/MS mdpi.comresearchgate.netnih.gov |

| 3,5-Dichloroaniline | 3.851 researchgate.net | HPLC-MS/MS mdpi.comresearchgate.netnih.gov |

| 3,5-Dichlorochloroacetanilide (Metabolite) | Not specified | HPLC |

| 3,5-Dichloronitrobenzene (Metabolite) | Not specified | HPLC |

The optimization of the mobile phase gradient and the selection of a high-resolution analytical column are key to maximizing the separation of these closely related compounds, ensuring the accuracy and reliability of quantitative results.

Environmental Biotransformation and Abiotic Degradation Pathways of 3,5 Dichloroaniline and Its Deuterated Analog

Microbial Degradation Mechanisms

The breakdown of 3,5-DCA in the environment is largely driven by microbial activity, which can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. These processes involve distinct biochemical pathways, microorganisms, and enzymatic systems.

Aerobic Degradation Pathways and Biochemical Intermediates

Under aerobic conditions, the primary mechanism for the microbial degradation of 3,5-DCA involves an oxidative attack on the aromatic ring. A key initial step is the conversion of 3,5-DCA to 3,5-dichlorocatechol (B76880). nih.gov This transformation is carried out by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the substrate. nih.gov

Research has shown that bacteria such as Pseudomonas sp. DCA-1 are capable of aerobically degrading 3,5-DCA. nih.gov In this strain, the initial conversion to 3,5-dichlorocatechol is the first step toward mineralization. Following the formation of 3,5-dichlorocatechol, the aromatic ring is cleaved, leading to further breakdown into simpler molecules that can be integrated into central metabolic pathways. nih.gov

| Step | Parent Compound | Key Intermediate | Enzyme Type | Description |

|---|---|---|---|---|

| 1 | 3,5-Dichloroaniline | 3,5-Dichlorocatechol | Dioxygenase | Initial hydroxylation of the aromatic ring to form a catechol derivative. nih.gov |

| 2 | 3,5-Dichlorocatechol | Ring Cleavage Products | Dioxygenase | Fission of the aromatic ring, leading to subsequent mineralization. nih.gov |

Anaerobic Biotransformation and Reductive Dechlorination Processes

In the absence of oxygen, the microbial degradation of 3,5-DCA proceeds through different mechanisms, primarily involving reductive dechlorination. This process entails the removal of chlorine atoms from the aromatic ring, which are replaced by hydrogen atoms. This typically occurs under methanogenic or sulfate-reducing conditions where chlorinated compounds act as electron acceptors. clu-in.org

A notable example is the biotransformation of 3,5-DCA to 3-chloroaniline (B41212) by Dehalobacter sp. DH-1. nih.gov This conversion represents a critical step in the detoxification of the compound, as the removal of a chlorine atom generally reduces its recalcitrance. Studies on related isomers, such as 2,3-dichloroaniline, have also demonstrated the capability of Dehalobacter species to perform sequential dechlorination, ultimately leading to the formation of aniline (B41778). nih.govconsensus.app In anaerobic sediment, 3,5-DCA has been observed to undergo reductive dehalogenation with a half-life of approximately 149 days. nih.gov

Identification of Microbial Strains and Consortia Involved in Degradation

Specific microorganisms and microbial consortia have been identified as key players in the breakdown of 3,5-DCA and its metabolites. These microbes have been isolated from various environments, including activated sludge and contaminated soils. nih.govnih.gov

For instance, a 3,5-DCA-degrading activated sludge consortium has been successfully enriched, leading to the isolation of specific strains responsible for its breakdown. nih.gov Key identified organisms include Pseudomonas sp. DCA-1, which handles aerobic degradation, and Dehalobacter sp. DH-1, responsible for anaerobic reductive dechlorination. nih.gov Other bacteria, such as Comamonas testosteroni and Delftia acidovorans, have been identified for their ability to degrade 3-chloroaniline, a major intermediate of anaerobic 3,5-DCA transformation. nih.govsciepub.com

| Microorganism | Degradation Condition | Compound(s) Degraded | Reference |

|---|---|---|---|

| Pseudomonas sp. DCA-1 | Aerobic | 3,5-Dichloroaniline, 3-Chloroaniline | nih.gov |

| Dehalobacter sp. DH-1 | Anaerobic | 3,5-Dichloroaniline | nih.gov |

| Pseudomonas fluorescens | Aerobic | Involved in 3,5-DCA formation/transformation | nih.gov |

| Comamonas testosteroni | Aerobic | 3-Chloroaniline | nih.govsciepub.com |

| Delftia acidovorans | Aerobic | 3-Chloroaniline | nih.govsciepub.com |

| Acinetobacter soli GFJ2 | Aerobic | 3,4-Dichloroaniline (B118046) | nih.gov |

Enzyme Systems and Gene Clusters Governing Biodegradation

The microbial degradation of 3,5-DCA is governed by specific enzymes encoded by distinct gene clusters. In Pseudomonas sp. DCA-1, two critical gene clusters, ddoA1A2A3A4 and ddoBCDE, have been identified. nih.gov The ddoA1A2A3A4 cluster contains the dioxygenase genes responsible for the initial conversion of 3,5-DCA to 3,5-dichlorocatechol. nih.gov Subsequently, the ddoBCDE gene cluster is responsible for the mineralization of this intermediate. nih.gov

In addition to bacterial dioxygenases, fungal enzymes have also been shown to degrade 3,5-DCA. The enzyme laccase, from the fungus Trametes versicolor, can effectively degrade 3,5-DCA, a process that can be enhanced by the presence of mediators like catechol. nih.govresearchgate.net Other enzyme systems potentially involved in the biotransformation of aniline compounds include cytochromes P450 (CYPs), flavin monooxygenases (FMOs), and peroxidases. mdpi.com

| Gene Cluster/Enzyme | Organism/Source | Function | Reference |

|---|---|---|---|

| ddoA1A2A3A4 | Pseudomonas sp. DCA-1 | Encodes dioxygenase for converting 3,5-DCA to 3,5-dichlorocatechol. | nih.gov |

| ddoBCDE | Pseudomonas sp. DCA-1 | Responsible for the mineralization of 3,5-dichlorocatechol. | nih.gov |

| Laccase | Trametes versicolor (fungus) | Catalyzes the degradation of 3,5-DCA. | nih.govresearchgate.net |

Abiotic Environmental Transformation Processes

Besides microbial activities, 3,5-DCA can also be transformed in the environment through abiotic processes, with photodegradation being a primary pathway, especially in aquatic systems.

Photodegradation Kinetics and Mechanisms in Aquatic Systems

Photodegradation involves the breakdown of chemical compounds by light energy. For 3,5-DCA in aqueous environments, this process can be relatively rapid under certain conditions. Laboratory studies using a 5 mg/L initial concentration of 3,5-DCA have determined its photolysis half-lives under various light sources and pH levels.

The rate of photodegradation is significantly influenced by the type of light and the pH of the water. The process is fastest under a UV lamp and in neutral or alkaline conditions. The mechanism in organic solvents like n-hexane suggests that mono-dechlorination is a potential transformation pathway.

| Condition | Parameter | Half-Life |

|---|---|---|

| Light Source | Xenon Lamp | 49.5 minutes |

| Light Source | UV Lamp | 11.6 minutes |

| pH Level | Neutral | 9.9 minutes |

| pH Level | Acidic | 168 minutes |

| pH Level | Alkaline | 10.7 minutes |

Hydrolysis and Other Non-Biological Degradation Pathways

3,5-Dichloroaniline is a stable molecule that demonstrates resistance to abiotic degradation under typical environmental conditions. Due to the absence of hydrolyzable functional groups, the compound is not expected to undergo hydrolysis in aquatic environments guidechem.comnih.gov.

While stable in water and soil, 3,5-dichloroaniline is subject to degradation in the atmosphere. Its primary non-biological degradation pathway in the air is through reaction with photochemically-produced hydroxyl radicals. The estimated rate constant for this vapor-phase reaction is 5.33 x 10⁻¹¹ cm³/molecule-sec at 25°C. This corresponds to an atmospheric half-life of approximately 7 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter, indicating that once volatilized, it is degraded relatively quickly guidechem.comnih.gov.

Sorption, Persistence, and Bioavailability in Environmental Compartments

The persistence and movement of 3,5-DCA in the environment are heavily influenced by its interaction with soil and sediment particles.

Influence of Soil Characteristics on Degradation Rates and Mobility

The mobility of 3,5-dichloroaniline in soil is considered moderate based on its soil organic carbon-water (B12546825) partitioning coefficient (Koc) value, which has been reported as 309 nih.gov. However, this value does not fully capture its environmental behavior. Chloroanilines, including 3,5-DCA, are known to bind strongly with the humus and organic matter content of soil due to the high reactivity of the aromatic amino group nih.govoup.com. This strong binding, which can include covalent bond formation, significantly reduces its mobility and bioavailability guidechem.com.

The degradation rate of 3,5-DCA in soil varies depending on conditions. Laboratory studies have reported dissipation half-lives (DT₅₀) ranging from 10 to 63.7 days herts.ac.uk. The addition of soil amendments like biochar can further alter its persistence. Studies using bamboo charcoal and coconut shell charcoal found that these materials increased the adsorption of 3,5-DCA in soil. This increased sorption, in turn, delayed the degradation of the compound, thereby increasing its persistence but reducing its bioavailability to plants like chives tandfonline.com.

| Parameter | Value | Interpretation | Source |

|---|---|---|---|

| Koc (mL g⁻¹) | 309 | Moderate Mobility | nih.gov |

| Freundlich Kf (mL g⁻¹) | 2.03 - 10.22 | Slightly Mobile (based on EU dossier range) | herts.ac.uk |

| Freundlich Kfoc (mL g⁻¹) | 380 - 932 | ||

| Lab DT₅₀ (days) | 10 - 63.7 | Moderately Persistent | herts.ac.uk |

| Lab DT₉₀ (days) | 51.7 - 197.8 | Persistent | herts.ac.uk |

Interactions with Environmental Microplastics and Implications for Persistence

The presence of microplastics in agricultural soils introduces another factor affecting the fate of 3,5-DCA. These plastic particles can act as sorbents for organic pollutants, altering their persistence and bioavailability.

Further studies on low-density polyethylene (B3416737) (LDPE) and polyvinyl chloride (PVC) microplastics confirmed these sorption characteristics. The sorption data for 3,5-DCA on both LDPE and PVC were well-described by the Freundlich isotherm model, with PVC showing a greater sorption potential than LDPE koreascience.kr. The sorbed compound can also be released back into the environment, suggesting that microplastics may act as vectors for contaminant spread koreascience.kr.

| Microplastic Type | Extension of Degradation Half-Life (days) | Source |

|---|---|---|

| Polyethylene (PE) | 6.24 | researchgate.netnih.gov |

| Polylactic Acid (PLA) | 16.07 | researchgate.netnih.gov |

Formation as a Transformation Product of Agrochemicals

3,5-Dichloroaniline is not typically applied to fields directly but is a significant environmental contaminant due to its formation from the degradation of widely used pesticides.

Metabolic Conversion from Dicarboximide Fungicides (e.g., Iprodione (B1672158), Vinclozolin)

3,5-Dichloroaniline is a primary and common metabolic transformation product of dicarboximide fungicides, which share the 3,5-dichloroaniline moiety in their chemical structures researchgate.netnih.gov. The most notable parent compounds are iprodione and vinclozolin (B1683831) nih.govjmb.or.krwikipedia.orgasm.org.

Mechanistic Biochemical and Metabolic Investigations Utilizing 3,5 Dichloroaniline 2,4,6 D3

Isotope Effect Studies in Biochemical Reactions

The substitution of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect is a cornerstone of mechanistic enzymology, providing insights into the bond-breaking and bond-forming steps of a reaction.

Kinetic isotope effects are categorized as either primary or secondary. A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. The C-D bond is stronger than the C-H bond, making its cleavage slower and resulting in a primary KIE (kH/kD) that is typically greater than 2.

Conversely, a secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are usually smaller (kH/kD values are often between 0.8 and 1.5) and arise from changes in the hybridization state or steric environment of the atom during the reaction. For 3,5-Dichloroaniline-2,4,6-d3 (B1144085), where deuterium atoms are placed on the aromatic ring, metabolic reactions such as N-oxidation or N-acetylation would be expected to exhibit secondary KIEs, as these reactions primarily involve the amino group rather than the C-D bonds on the ring.

Measuring the KIE provides critical information for elucidating enzymatic reaction mechanisms. By comparing the reaction rates of 3,5-dichloroaniline (B42879) and its deuterated counterpart, this compound, researchers can infer details about the transition state of the reaction. For instance, a significant secondary KIE during the enzymatic oxidation of the amino group could suggest a change in the electronic structure or conformation of the aromatic ring in the transition state. This information helps to either support or rule out proposed mechanistic pathways, offering a more detailed picture of how an enzyme catalyzes a specific transformation. Although specific KIE studies on this compound are not extensively documented, the principles are well-established in studies of other deuterated anilines. osti.govrsc.orgresearchgate.net

Table 1: Theoretical Applications of this compound in Mechanistic Studies

| Investigation Type | Principle | Expected Outcome for this compound | Mechanistic Insight |

|---|---|---|---|

| Secondary Kinetic Isotope Effect (KIE) in N-oxidation | The C-D bond vibrationally perturbs the transition state of the reaction at the distal amino group. | A small change in the rate of N-oxidation compared to the non-deuterated compound (kH/kD ≠ 1). | Provides information on the geometry and electronic structure of the transition state during the enzymatic reaction. |

| Secondary KIE in N-acetylation | The presence of deuterium alters the electron density of the aromatic ring, subtly influencing the nucleophilicity of the amine. | A slight modification in the acetylation rate. | Helps to understand the electronic demands of the N-acetyltransferase enzyme's active site. |

| Metabolic Switching | Deuteration can slow down one metabolic pathway, potentially redirecting the compound to alternative pathways. | Unlikely to be significant for aromatic deuteration unless ring hydroxylation is a major competing pathway. | Could reveal minor or previously unknown metabolic pathways. |

Elucidation of Metabolic Pathways in In Vitro Systems

In vitro systems, such as isolated kidney cells and liver microsomes, are essential for studying the metabolism of xenobiotics like 3,5-dichloroaniline in a controlled environment. The use of this compound in these systems greatly enhances the precision and clarity of metabolic investigations.

Studies on the non-deuterated 3,5-dichloroaniline (3,5-DCA) have established that it undergoes metabolic transformation in both liver and kidney tissues. marshall.edu Key pathways involved in its biotransformation include N-oxidation and N-acetylation.

N-oxidation: This pathway, often mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes, can lead to the formation of reactive metabolites like 3,5-dichlorophenylhydroxylamine (3,5-DCPHA). nih.govnih.gov This metabolite is considered a potential contributor to the compound's toxicity. nih.govnih.gov Further oxidation can yield 3,5-dichloronitrobenzene (B1666198) (3,5-DCNB). nih.govresearchgate.net

N-acetylation: Catalyzed by N-acetyltransferase (NAT) enzymes, this reaction converts 3,5-DCA to 3,5-dichloroacetanilide (3,5-DCAA). nih.govresearchgate.net N-acetylation is generally considered a detoxification pathway, as the resulting acetanilide is often less toxic than the parent aniline (B41778). nih.gov

Investigations in isolated kidney cells from Fischer 344 rats have shown that 3,5-DCA is metabolized, albeit to a small extent, to both 3,5-DCAA and 3,5-DCNB. nih.govresearchgate.net

Metabolic flux analysis is a powerful technique used to quantify the rate of turnover of metabolites through various metabolic pathways. nih.gov In this context, this compound acts as an isotopic tracer. clearsynth.com When introduced into a model biological system, such as a cell culture or perfused organ, the deuterated compound follows the same metabolic routes as its non-deuterated counterpart.

By using analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the appearance of the deuterium label in various downstream metabolites. nih.gov This allows for the precise measurement of the flow, or flux, of the compound through competing pathways like N-oxidation versus N-acetylation. This quantitative data is crucial for understanding the dynamics of xenobiotic metabolism and how factors like enzyme inhibition or induction can alter the metabolic fate of the compound.

A significant challenge in metabolism studies is distinguishing drug-derived metabolites from the vast number of endogenous compounds present in biological matrices like cell lysates, plasma, or urine. The use of this compound simplifies this process immensely. clearsynth.com

The three deuterium atoms give the molecule a unique mass signature (+3 Da compared to the unlabeled compound). When a biological sample is analyzed by mass spectrometry, any metabolite derived from the deuterated parent compound will also carry this mass tag. This creates a characteristic isotopic pattern that is easily identified by the software, allowing for the confident and rapid identification of novel and known metabolites against a complex background.

Studies with unlabeled 3,5-DCA in isolated kidney cells have identified 3,5-DCAA and 3,5-DCNB as metabolites. nih.govnih.gov While searches for glucuronide or sulfate conjugates in these specific in vitro systems did not detect them, conjugation remains a common pathway for the elimination of xenobiotic metabolites. mdpi.com Using a deuterated tracer would be an ideal method to screen for such conjugates in future studies.

Table 2: Summary of 3,5-Dichloroaniline Metabolism in Isolated Rat Kidney Cells

| Parent Compound | Metabolite Detected | Metabolic Pathway | Cytotoxicity of Metabolite | Reference |

|---|---|---|---|---|

| 3,5-Dichloroaniline (3,5-DCA) | 3,5-Dichloroacetanilide (3,5-DCAA) | N-Acetylation | Not cytotoxic | nih.govnih.gov |

| 3,5-Dichloroaniline (3,5-DCA) | 3,5-Dichloronitrobenzene (3,5-DCNB) | N-Oxidation | Intermediate cytotoxicity | nih.govnih.gov |

| 3,5-Dichloroaniline (3,5-DCA) | 3,5-Dichlorophenylhydroxylamine (3,5-DCPHA) | N-Oxidation | Potent nephrotoxicant | nih.govnih.gov |

Tracing Environmental Contaminant Fate in Model Organisms

Despite the utility of isotopically labeled compounds in environmental fate and metabolism studies, a comprehensive review of available scientific literature reveals a significant gap in research specifically employing this compound for tracing its bioaccumulation, translocation, fate, and distribution in model organisms. The deuterated form of 3,5-dichloroaniline is a valuable tool for distinguishing the compound from its naturally occurring, non-labeled counterparts in environmental and biological samples. However, specific studies utilizing this labeled compound to investigate its behavior in plants, aquatic biota, and other non-human biological systems were not identified in the course of this review.

The following sections reflect the absence of specific data for this compound in the requested research areas.

Bioaccumulation and Translocation Studies in Plants and Aquatic Biota

No specific studies utilizing this compound to trace its bioaccumulation and translocation in plants and aquatic biota have been identified in the reviewed scientific literature. Consequently, no research findings or data tables related to the uptake, movement, and concentration of this specific isotopically labeled compound within plant tissues or aquatic organisms can be presented.

Fate and Distribution in Non-Human Biological Systems

Similarly, a thorough search of scientific databases did not yield any studies that have investigated the fate and distribution of this compound in non-human biological systems. Research detailing the absorption, distribution, metabolism, and excretion of this deuterated compound in animal models is not available in the public domain. Therefore, no detailed research findings or data tables on this topic can be provided.

Future Directions and Emerging Research Avenues for 3,5 Dichloroaniline 2,4,6 D3

Development of Novel Bioremediation and Phytoremediation Strategies

The widespread use of pesticides and industrial chemicals has led to the contamination of soil and water with compounds like 3,5-dichloroaniline (B42879) (3,5-DCA), a persistent and toxic metabolite of dicarboximide fungicides. nih.govresearchgate.net Future research will increasingly focus on developing and optimizing bioremediation and phytoremediation techniques to address this environmental challenge. The use of 3,5-Dichloroaniline-2,4,6-d3 (B1144085) as a tracer in these studies is invaluable for elucidating degradation pathways and assessing the efficiency of remedial actions.

Studies have already identified bacterial strains, such as Bacillus megaterium IMT21 and Pseudomonas sp. DCA-1, capable of degrading various dichloroaniline isomers. nih.govpsu.eduacs.org Future work could involve using this compound to track the metabolic fate of the parent compound in complex microbial communities. This will help in identifying the specific microorganisms responsible for its breakdown and the enzymatic pathways involved. For instance, research has shown that the position of chlorine atoms on the aniline (B41778) ring can influence the degradation pathway, with some isomers undergoing N-acetylation while others are hydroxylated. acs.org The deuterated analog will be instrumental in confirming these pathways and uncovering new ones in diverse environmental matrices.

Phytoremediation, the use of plants to clean up contaminants, is another promising area. uhasselt.be Research can utilize this compound to investigate the uptake, translocation, and metabolism of 3,5-DCA in various plant species. Understanding these processes at a molecular level is crucial for selecting and engineering plants with enhanced remediation capabilities.

Advanced Analytical Techniques for Multi-Residue and Metabolite Profiling

The development of sensitive and robust analytical methods is paramount for monitoring environmental contaminants and their metabolites. This compound serves as an ideal internal standard in mass spectrometry-based analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of 3,5-DCA in complex samples like soil, water, and biological tissues. tandfonline.comresearchgate.net

Future research will likely focus on developing multi-residue methods capable of simultaneously detecting a wide range of pesticides and their degradation products, including various aniline isomers. ingentaconnect.comipbeja.ptresearchgate.net The use of deuterated internal standards like this compound is critical for compensating for matrix effects and ensuring the accuracy and reliability of these methods. ipbeja.pt

Furthermore, advanced techniques for metabolite profiling will be crucial for understanding the complete metabolic fate of 3,5-DCA. Isotope-labeled compounds are indispensable for tracing the transformation of the parent compound into various metabolites, some of which may be more toxic than the original substance. nih.gov By using this compound, researchers can confidently identify and quantify metabolites in intricate biological systems.

Integration of Omics Technologies (e.g., Metagenomics, Metatranscriptomics) in Environmental Fate Studies

The integration of "omics" technologies, such as metagenomics and metatranscriptomics, is revolutionizing our understanding of microbial communities and their functional roles in the environment. nih.govcsic.esresearchgate.net These approaches, when combined with the use of isotopically labeled compounds like this compound, offer a powerful toolkit for investigating the environmental fate of contaminants.

Metagenomics allows for the study of the collective genetic material of a microbial community, providing insights into the potential metabolic pathways for degradation. biorxiv.orgnih.gov By exposing a microbial community to this compound and analyzing the metagenome, researchers can identify genes and gene clusters that are upregulated in response to the contaminant, pointing to their involvement in its breakdown. nih.gov

Metatranscriptomics, which analyzes the gene expression of a microbial community, provides a snapshot of the active metabolic processes. nih.govmdpi.comunipd.it Using this compound as a probe, researchers can track changes in gene expression over time, revealing the key enzymes and pathways involved in the degradation of 3,5-DCA in real-time. This approach has been successfully used to identify putative degradation pathways for other chloroanilines. biorxiv.orgnih.gov

Role in Mechanistic Enzymology and Protein-Ligand Interaction Research

Deuterated compounds are valuable tools in the study of enzyme mechanisms and protein-ligand interactions. nih.govnih.gov The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect, providing insights into the rate-limiting steps of enzymatic reactions. This compound can be used to probe the mechanisms of enzymes involved in its biotransformation, such as dioxygenases and hydrolases. nih.gov

Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) utilize deuterium labeling to study protein conformational dynamics and ligand binding. nih.govmtoz-biolabs.com While not directly using this compound as the labeling agent, the principles of isotope exchange are central. Future research could explore the interaction of 3,5-DCA with specific proteins, and the deuterated analog could be used in competitive binding assays or as a standard for developing analytical methods to study these interactions.

Synthesis of Further Isotopic Analogs for Specialized Mechanistic Investigations

The synthesis of this compound opens the door for the creation of other isotopic analogs for more specialized research. While methods for the synthesis of 3,5-dichloroaniline exist, the preparation of its deuterated and other isotopically labeled forms requires specific expertise. google.comacademax.com

Future research in this area could focus on developing more efficient and selective methods for deuterium labeling of aromatic compounds. snnu.edu.cn For instance, the synthesis of analogs with deuterium at different positions on the aromatic ring could help to dissect the mechanism of enzymatic dehalogenation or hydroxylation reactions. Additionally, the synthesis of ¹³C- or ¹⁵N-labeled 3,5-dichloroaniline would be invaluable for nuclear magnetic resonance (NMR) studies of protein-ligand interactions and for tracing the metabolic fate of the carbon and nitrogen atoms of the molecule in environmental and biological systems. The synthesis of a ¹³C-labeled analog of a similar compound, 3,5-dichlorobenzylamine, has been reported, suggesting the feasibility of this approach. researchgate.net

Q & A

Q. What are the key considerations for synthesizing 3,5-Dichloroaniline-2,4,6-d3 with high isotopic purity?

The synthesis of deuterated 3,5-dichloroaniline requires precise deuteration at the 2,4,6 positions. Isotopic purity (≥98 atom% D) is achieved via catalytic exchange reactions or specialized deuteration agents, followed by purification using techniques like column chromatography or recrystallization. Critical parameters include reaction temperature control (e.g., avoiding H-D exchange reversibility) and solvent selection to minimize isotopic dilution .

Q. How can this compound be quantified in environmental samples?

Liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS) is the gold standard. Derivatization with pentafluoropropionic anhydride (PFPA) enhances detection sensitivity in negative ion mode. Sample preparation involves alkaline hydrolysis to release conjugated metabolites, followed by toluene extraction. Quantification uses stable isotope-labeled internal standards (e.g., -3,4-dichloroaniline) to correct for matrix effects, achieving a detection limit of 0.1 ng/mL .

Q. What storage conditions ensure the stability of this compound standards?

Standards should be stored at 0–6°C in amber vials to prevent photodegradation. Long-term stability (>6 months) requires lyophilization or storage in anhydrous solvents (e.g., methanol) under inert gas. Biological samples (e.g., urine) containing metabolites should be stored at -20°C to inhibit enzymatic degradation .

Advanced Research Questions

Q. How do isotopic effects influence reaction kinetics in deuterated 3,5-dichloroaniline compared to its non-deuterated form?

Deuterium substitution alters reaction rates due to kinetic isotope effects (KIEs), particularly in proton-transfer steps. For example, electrophilic aromatic substitution reactions (e.g., nitration) may exhibit reduced rates at deuterated positions (2,4,6) due to increased C-D bond strength. Computational modeling (DFT) and isotopic tracing experiments are essential to quantify KIEs and optimize synthetic pathways .

Q. What methodological challenges arise when validating this compound as a biomarker for fungicide exposure?

Key challenges include:

- Matrix effects : Co-eluting compounds in urine can suppress ionization efficiency. Use of matrix-matched calibration curves and internal standards mitigates this.

- Recovery variability : Hydrolysis efficiency (78–107% recovery) depends on urine pH and incubation time. Validated protocols require strict control of hydrolysis conditions (e.g., 2M NaOH, 70°C, 1 hour).

- Cross-reactivity : Structural analogs (e.g., 3,4-dichloroaniline) must be chromatographically resolved to avoid false positives .

Q. How can this compound be applied in environmental fate studies?

The deuterated form serves as a tracer to study degradation pathways (e.g., microbial metabolism, photolysis) in soil and water. Isotopic enrichment allows differentiation of parent compound breakdown products from background contaminants. For example, LC-HRMS can track deuterium retention in metabolites like 3,5-dichlorophenol-d3, providing insights into degradation mechanisms and half-lives .

Notes

- Avoid referencing commercial vendors (e.g., BenchChem) per user guidelines.

- Contradictory storage conditions reflect application-specific requirements (standards vs. biological samples) .

- Methodological answers emphasize protocol optimization and validation, aligning with evidence from peer-reviewed studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.